N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide is a nonpeptidic antagonist of the melanin-concentrating hormone receptor 1 (MCH1R) [ [] ]. MCH is a cyclic peptide produced in the lateral hypothalamus and plays a role in physiological processes like feeding behavior, energy balance, and regulating emotional states [ [] ]. MCH1R is believed to mediate most of the physiological functions of MCH [ [] ].
One method for synthesizing N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide involves reacting 3,4-difluorobenzoyl chloride with 4-(2-aminoethyl)-N,N-dimethylaniline in the presence of a base like triethylamine. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature [ [] ].
N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide acts as a noncompetitive antagonist at MCH1Rs [ [] ]. This means that it binds to the receptor at a different site than the endogenous ligand, MCH, and inhibits receptor activation without affecting MCH binding. This mechanism contrasts with competitive antagonists, which compete with the endogenous ligand for the same binding site on the receptor.
N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide, also known as ATC0175, is primarily studied for its potential therapeutic benefits in treating depression and anxiety disorders [ [] ]. Preclinical studies in rodents have demonstrated its efficacy in various anxiety models, including the elevated plus-maze test, social interaction test, stress-induced hyperthermia, and maternal separation-induced vocalization [ [] ]. It also exhibited antidepressant-like effects in the forced swimming test in rats [ [] ]. Importantly, ATC0175 did not exhibit significant effects on spontaneous locomotor activity or rotarod performance, suggesting a lower risk of unwanted central nervous system side effects often associated with current medications for these conditions [ [] ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2